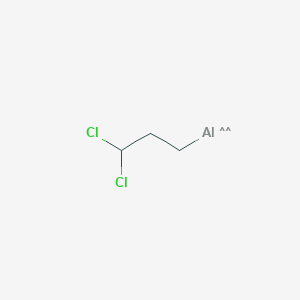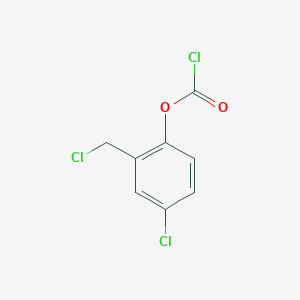
1,3,5-Tris(chloromethyl)-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris(chloromethyl)-2-methylbenzene: is an organic compound with the molecular formula C9H9Cl3 It is a derivative of benzene, where three of the hydrogen atoms are replaced by chloromethyl groups and one by a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(chloromethyl)-2-methylbenzene can be synthesized through the chloromethylation of 1,3,5-trimethylbenzene. The reaction typically involves the use of chloromethyl methyl ether and a Lewis acid catalyst such as tin(IV) chloride. The reaction is carried out in a solvent like methylene chloride at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-Tris(chloromethyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions yield fully methylated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris(chloromethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins due to its reactive chloromethyl groups
Wirkmechanismus
The mechanism of action of 1,3,5-Tris(chloromethyl)-2-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups are highly reactive, making the compound a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound acts as a source of reactive intermediates that can form covalent bonds with other molecules .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Tris(chloromethyl)benzene: Similar structure but lacks the methyl group at the 2-position.
1,3,5-Tris(bromomethyl)-2-methylbenzene: Similar structure but with bromomethyl groups instead of chloromethyl groups.
1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene: Similar structure but with additional methyl groups at the 4 and 6 positions.
Uniqueness: 1,3,5-Tris(chloromethyl)-2-methylbenzene is unique due to the presence of both chloromethyl and methyl groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for selective reactions and the synthesis of a wide range of derivatives.
Eigenschaften
CAS-Nummer |
20902-16-3 |
|---|---|
Molekularformel |
C10H11Cl3 |
Molekulargewicht |
237.5 g/mol |
IUPAC-Name |
1,3,5-tris(chloromethyl)-2-methylbenzene |
InChI |
InChI=1S/C10H11Cl3/c1-7-9(5-12)2-8(4-11)3-10(7)6-13/h2-3H,4-6H2,1H3 |
InChI-Schlüssel |
BWGTZDWXIAAULN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1CCl)CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


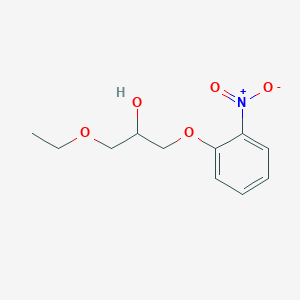
![2-[2-(3-Aminophenyl)ethyl]benzoic acid](/img/structure/B14701177.png)
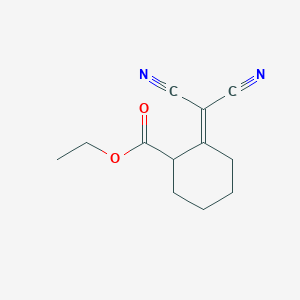

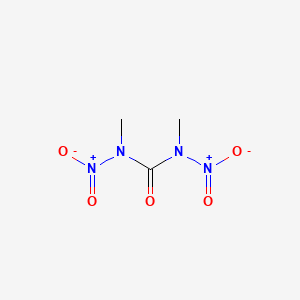

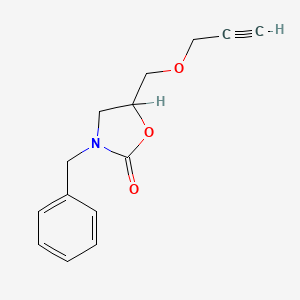



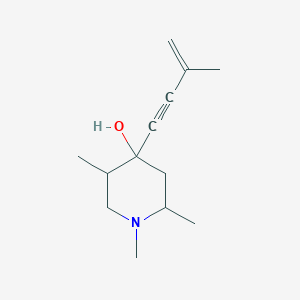
![{[Ethyl(3-methylphenyl)amino]methylidene}propanedinitrile](/img/structure/B14701251.png)
